molecular formula C7H6N4O2 B1293196 6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 929000-70-4

6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1293196
CAS RN: 929000-70-4
M. Wt: 178.15 g/mol
InChI Key: XNJFZJNTYXYHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine (6MNTP) is a heterocyclic nitrogen-containing compound that has been used in a variety of scientific research applications. It has been studied as a potential therapeutic agent, as a potential anti-tumor compound, and as a potential inhibitor of specific enzymes. 6MNTP has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

"6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine" and its derivatives play a significant role in the field of heterocyclic chemistry due to their structural uniqueness and potential biological activities. A variety of synthetic routes have been explored to construct the triazolopyridine core, demonstrating the compound's versatility in chemical synthesis. For example, a study demonstrated the facile and efficient synthesis of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives through cyanoacetylation reactions, highlighting the compound's utility in generating new heterocyclic systems (Ibrahim et al., 2011). This work emphasizes the compound's role in advancing synthetic methodologies for heterocyclic compounds.

Biological Activity and Pharmaceutical Potential

The structural framework of "this compound" derivatives has been associated with promising biological activities, including antimicrobial properties. For instance, derivatives synthesized via hypervalent iodine-mediated synthesis showed significant antibacterial activity against various strains, such as Salmonella typhi, indicating the compound's potential as a lead structure in developing new antimicrobial agents (Sadana et al., 2003).

Material Science and Chemical Properties

The compound and its derivatives have also found applications in material science, particularly in the study of molecular structures and vibrational dynamics through density functional theory (DFT) and other quantum chemical calculations. Research has been conducted to understand the molecular structure, vibrational energy levels, and potential energy distribution of triazolopyridine derivatives, providing insights into the stabilization mechanisms and electronic properties of these compounds (Lorenc et al., 2007).

Novel Heterocyclic Systems and Drug Development

Furthermore, the exploration of new heterocyclic systems incorporating the triazolopyridine scaffold has been an area of intense research. The synthesis of novel ring systems, such as [1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, showcases the compound's utility in creating complex molecules with potential applications in drug development and pharmacological studies (Mozafari et al., 2016).

Safety and Hazards

“6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine” has a safety hazard code of Xi, indicating that it is an irritant . It should be kept cold for safety .

properties

IUPAC Name

6-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-5-2-6(11(12)13)7-9-8-4-10(7)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJFZJNTYXYHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=NN=C2C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650318
Record name 6-Methyl-8-nitro[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

929000-70-4
Record name 6-Methyl-8-nitro[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.